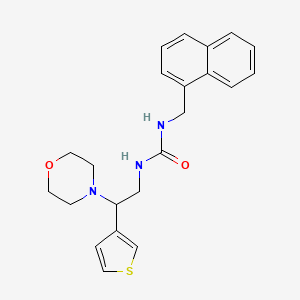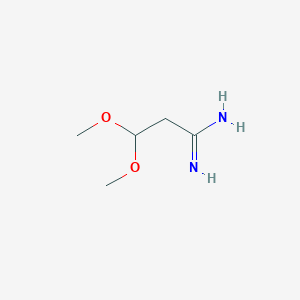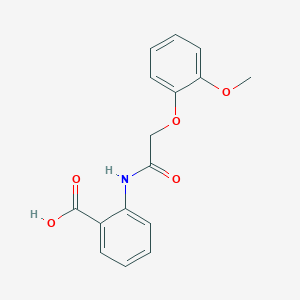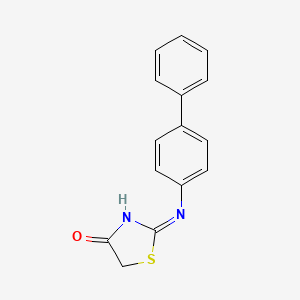
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction.
Applications De Recherche Scientifique
Structure-Activity Relationships
The structure-activity relationships (SAR) of closely related compounds, such as inhibitors of p38alpha MAP kinase, highlight the importance of specific functional groups and their positions in achieving desired biological activities. For example, certain compounds have demonstrated significant inhibition of TNF-alpha production, which is crucial for treating autoimmune diseases. These insights are derived from the molecular binding affinities established through thermal denaturation and highlight the critical roles of tert-butyl groups, aromatic rings, and pharmacophores like morpholine in interacting with the kinase (Regan et al., 2003).
Synthesis and Applications of Derivatives
The synthesis of derivatives, incorporating elements such as thiourea and aryl urea, has been explored for various applications, including as fluorescent brighteners on polyester fabrics and potential antibacterial agents. These studies involve the preparation of compounds using specific reactants and conditions, followed by characterizations such as elemental and spectral analysis to confirm their structures (Raval & Desai, 2004).
Antimicrobial Potential and Molecular Docking Studies
Research on compounds with a morpholin-4-yl group has shown potential antimicrobial properties. For instance, high-quality single crystals of a related compound were grown and characterized, with molecular docking studies supporting their ability to inhibit specific proteins, suggesting potential as antimicrobial agents (Ranjith et al., 2014).
Novel Pyridine and Naphthyridine Derivatives
The synthesis of novel pyridine and naphthyridine derivatives demonstrates the versatility of thiophene and morpholine groups in creating compounds with potential applications in medicinal chemistry. These efforts include the development of hydrazo derivatives and various naphthyridine derivatives through reactions with arene diazonium salts and hydrazines, showcasing the potential for creating diverse chemical entities with specific properties (Abdelrazek et al., 2010).
Chemosensors for Transition Metal Ions
The design and synthesis of chemosensors for detecting transition metal ions, incorporating thiophene and morpholine groups, highlight the utility of these compounds in analytical chemistry. These chemosensors demonstrate selective recognition abilities towards specific ions, which could have implications for environmental monitoring and diagnostic applications (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-13-28-16-19)25-9-11-27-12-10-25/h1-8,13,16,21H,9-12,14-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKXJUBGIDCIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)
![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2577133.png)
![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)



![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)